Product packaging for 2-Chloro-1-ethyl-3-methoxybenzene(Cat. No.:CAS No. 89032-11-1)

2-Chloro-1-ethyl-3-methoxybenzene

Cat. No.: B14145677
CAS No.: 89032-11-1
M. Wt: 170.63 g/mol
InChI Key: RGIQNPPCOZFRHH-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-3-methoxybenzene is an organic compound with the molecular formula C9H11ClO . It features a benzene ring substituted with chloro, ethyl, and methoxy functional groups, making it a valuable trisubstituted benzene derivative for chemical synthesis and research applications. The specific spatial arrangement of its substituents provides a unique structural motif for exploring structure-activity relationships in medicinal chemistry . The methoxy group is a common pharmacophore found in numerous approved drugs, where it can influence a molecule's binding conformation, metabolic stability, and electronic properties through its characteristics as an electron-donating group and a hydrogen bond acceptor . The presence of both chloro and ethyl groups adjacent to the methoxy functionality makes this compound a versatile intermediate in Friedel-Crafts chemistry , particularly for further electrophilic aromatic substitution reactions or as a precursor for synthesizing more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B14145677 2-Chloro-1-ethyl-3-methoxybenzene CAS No. 89032-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89032-11-1

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C9H11ClO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3

InChI Key

RGIQNPPCOZFRHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 1 Ethyl 3 Methoxybenzene

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Transformations

Aromatic compounds can undergo substitution reactions through either electrophilic or nucleophilic pathways, depending on the nature of the substituents on the ring and the attacking species. chemistrysteps.com In electrophilic aromatic substitution (EAS), an electron-rich aromatic ring attacks an electrophile, while in nucleophilic aromatic substitution (NAS), an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com

The substituents on the benzene (B151609) ring play a crucial role in determining the rate and orientation of substitution reactions. These effects are broadly classified as activating or deactivating and directing effects.

Activating/Deactivating Effects: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. ualberta.ca Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards EAS. youtube.com In the case of 2-Chloro-1-ethyl-3-methoxybenzene, the methoxy (B1213986) group (-OCH3) is a strong activating group due to its ability to donate electrons via resonance. The ethyl group (-CH2CH3) is a weak activating group through inductive effect. The chlorine atom (-Cl), being a halogen, exhibits a dual role; it is deactivating due to its inductive electron withdrawal but is ortho, para-directing due to resonance electron donation. ualberta.ca

Directing Effects: The position at which substitution occurs is also directed by the existing substituents. Activating groups are typically ortho, para-directing, while deactivating groups (except for halogens) are meta-directing. libretexts.org For this compound, the powerful ortho, para-directing influence of the methoxy group would be the dominant factor in electrophilic aromatic substitution reactions. ualberta.ca

The following table summarizes the directing effects of the substituents in this compound:

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OCH3+R >> -IStrong ActivatorOrtho, Para
-CH2CH3+IWeak ActivatorOrtho, Para
-Cl-I > +RWeak DeactivatorOrtho, Para

Interactive Data Table: Directing Effects of Substituents

In electrophilic aromatic substitution, the attack of the electrophile on the benzene ring leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. beilstein-journals.org Electron-donating groups stabilize the arenium ion by delocalizing the positive charge, thus accelerating the reaction. ualberta.ca

Carbocation rearrangements, while common in other areas of organic chemistry, are less frequent in typical EAS reactions of benzene derivatives because the aromatic ring itself provides significant resonance stabilization. However, in reactions like the Friedel-Crafts alkylation, rearrangements of the alkyl carbocation electrophile can occur before it attacks the aromatic ring, leading to the formation of isomeric products. masterorganicchemistry.com

Stereochemical Considerations in Reactions Involving Chiral Centers

If a reaction involving this compound were to introduce a new chiral center, or if the starting material were chiral, stereochemical outcomes would become an important consideration. For instance, if a reaction were to occur at the ethyl group, potentially creating a new stereocenter, the stereoselectivity of the reaction would depend on the mechanism and the presence of any chiral reagents or catalysts. Reactions involving singlet carbenes, for example, can proceed with retention of stereochemistry. sinica.edu.tw

Solvent Effects and Reaction Pathway Divergence

The choice of solvent can significantly influence the rate and even the mechanism of a chemical reaction. mdma.ch Solvents can affect the stability of reactants, transition states, and intermediates. In the context of aromatic substitution, polar aprotic solvents might be used to dissolve the reactants and facilitate the formation of charged intermediates. The dielectric constant and the coordinating ability of the solvent are important properties to consider. mdma.ch For instance, in nucleophilic aromatic substitution, the solvent can influence the rate by solvating the nucleophile and the leaving group.

Kinetic and Thermodynamic Aspects of Reaction Control

The outcome of a chemical reaction can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the major product is the one that is formed the fastest, corresponding to the reaction pathway with the lowest activation energy.

In electrophilic aromatic substitution, the distribution of ortho, para, and meta isomers can sometimes be influenced by the reaction temperature. For example, sulfonation of toluene (B28343) at low temperatures favors the kinetically controlled ortho product, while at higher temperatures, the thermodynamically more stable para product predominates.

Computational and Theoretical Chemistry Investigations of 2 Chloro 1 Ethyl 3 Methoxybenzene

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals, which are crucial for understanding chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. researchgate.net For 2-Chloro-1-ethyl-3-methoxybenzene, this gap would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy (B1213986) and ethyl groups.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap of this compound

Parameter Predicted Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are estimations based on typical results for substituted benzenes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. researchgate.net In this compound, these regions would likely be concentrated around the oxygen and chlorine atoms due to their high electronegativity.

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These are potential sites for nucleophilic attack. researchgate.net

Green and yellow regions denote areas of neutral or near-neutral potential. researchgate.net

The MEP map for this compound would reveal how the substituents influence the charge distribution on the aromatic ring, providing insights into its intermolecular interaction capabilities.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). niscpr.res.inisroset.org For this compound, DFT calculations can simulate its IR spectrum, showing characteristic peaks for C-H, C=C, C-O, and C-Cl vibrations. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms can be calculated and compared to experimental spectra to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for instance, by considering solvent effects.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Data Predicted Value Experimental Value
IR Stretching Frequencies (cm⁻¹)
C-Cl ~700 (To be determined)
C-O (Aromatic) ~1250 (To be determined)
C=C (Aromatic) ~1600 (To be determined)
¹H NMR Chemical Shifts (ppm)
Aromatic Protons ~6.8 - 7.2 (To be determined)
Methoxy Protons ~3.8 (To be determined)
Ethyl Protons (CH₂) ~2.6 (To be determined)

Note: The predicted values are typical for the respective functional groups. Experimental validation is required.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

There are no published studies detailing theoretical calculations of ¹H or ¹³C NMR chemical shifts for this compound. Computational methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets, are commonly used to predict NMR spectra by calculating the nuclear magnetic shielding tensors. These predictions are valuable for confirming chemical structures and assigning experimental spectra. However, such an analysis for this compound is not available in the current scientific literature.

Vibrational Frequency Analysis (FTIR, Raman)

A computational vibrational analysis of this compound has not been reported. This type of study typically involves geometry optimization of the molecule followed by frequency calculations using methods like DFT. The results provide theoretical predictions of infrared (FTIR) and Raman active vibrational modes, which correspond to specific molecular motions such as stretching, bending, and torsional vibrations. This information is crucial for interpreting experimental spectra. Despite the availability of these methods, specific data tables of calculated frequencies and assignments for this compound are absent from published research.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Simulations

No theoretical studies on the electronic transitions of this compound are available in the literature. Simulations of UV-Vis absorption and fluorescence spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational methods. These calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths, and major molecular orbital contributions (e.g., HOMO to LUMO transitions) that characterize the electronic behavior of a molecule. This information is currently unavailable for this compound.

Intermolecular Interactions and Host-Guest Complexation Modeling

There are no published computational models detailing the intermolecular interactions or potential for host-guest complexation involving this compound. Such studies would typically use molecular mechanics, quantum mechanics, or hybrid QM/MM methods to explore non-covalent interactions like hydrogen bonding, van der Waals forces, and π-stacking with other molecules or host systems (e.g., cyclodextrins, calixarenes). Research in this area is absent for this specific compound.

Reaction Pathway Energetics and Transition State Computations

Computational investigations into the reaction pathway energetics and transition states for reactions involving this compound have not been published. This type of research involves mapping potential energy surfaces for chemical reactions, locating transition state structures, and calculating activation energies. These studies provide fundamental insights into reaction mechanisms, kinetics, and product formation. However, no such computational analyses have been performed or reported for this molecule.

Advanced Derivatization and Functionalization Strategies of 2 Chloro 1 Ethyl 3 Methoxybenzene

Introduction of Additional Functional Groups for Scaffold Diversification

The modification of the core 2-Chloro-1-ethyl-3-methoxybenzene scaffold can be achieved by targeting either the existing chloro substituent or the aromatic ring's C-H bonds for substitution.

The chlorine atom on the benzene (B151609) ring serves as a versatile handle for chemical modification, including its replacement with other halogens. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the carbon-halogen bond, specialized methods can facilitate this exchange. chemguide.co.uk The interaction between a lone pair of electrons on the chlorine atom and the delocalized π-system of the benzene ring gives the C-Cl bond a partial double-bond character, strengthening it and hindering classical nucleophilic substitution. savemyexams.com

Metal-catalyzed reactions, often referred to as aromatic Finkelstein reactions, provide an effective route for halogen exchange. For instance, nickel or copper-based catalysts can be employed to substitute the chloro group with heavier halogens like bromine or iodine. These transformations typically involve an oxidative addition of the aryl chloride to a low-valent metal center, followed by halide exchange with a salt (e.g., NaBr, KI) and subsequent reductive elimination to yield the new aryl halide.

Table 1: Potential Halogen Exchange Reactions

Starting Material Reagent Catalyst (Example) Product Reaction Type
This compound NaI NiBr₂ / Tributylphosphine 1-Ethyl-2-iodo-3-methoxybenzene Nickel-catalyzed Finkelstein Reaction

The introduction of new carbon-based substituents onto the aromatic ring can be accomplished via electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation and acylation reactions. fiveable.mebeilstein-journals.org The regioselectivity of these reactions on the this compound ring is determined by the cumulative directing effects of the existing substituents.

Methoxy (B1213986) group (-OCH₃) : A strongly activating, ortho, para-directing group.

Ethyl group (-CH₂CH₃) : A weakly activating, ortho, para-directing group.

Chloro group (-Cl) : A weakly deactivating, ortho, para-directing group. sarthaks.comquora.com

The powerful activating and directing effect of the methoxy group at C3 dominates the regioselectivity. It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Analysis of Regioselectivity:

Position C2: Blocked by the existing chloro substituent.

Position C4: Activated by the ortho methoxy group and the para ethyl group. This position is electronically favored.

Position C6: Activated by the para methoxy group. However, this position is sterically hindered by the adjacent ethyl group at C1.

Position C5: This position is meta to the strongly directing methoxy group and is therefore disfavored.

Therefore, electrophilic substitution is overwhelmingly expected to occur at the C4 position. Friedel-Crafts acylation, using an acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃), would yield a 4-acyl-2-chloro-1-ethyl-3-methoxybenzene derivative. Subsequent reduction of the ketone can provide a route to 4-alkyl derivatives that are not accessible directly due to potential carbocation rearrangements in Friedel-Crafts alkylation. libretexts.org

Table 2: Predicted Regioselectivity of Friedel-Crafts Acylation

Position Directing Influence of -OCH₃ (at C3) Directing Influence of -CH₂CH₃ (at C1) Directing Influence of -Cl (at C2) Steric Hindrance Predicted Outcome
C4 ortho (Activating) para (Activating) meta (Neutral) Low Major Product
C5 meta (Disfavored) meta (Disfavored) meta (Disfavored) Low Minor/No Product

| C6 | para (Activating) | ortho (Activating) | para (Deactivating) | High (from Ethyl group) | Minor Product |

Synthetic Utility as a Precursor for Complex Organic Molecules

The functional group handles on this compound make it a valuable starting block for the synthesis of more elaborate structures for various applications.

While specific applications of this compound are not widely documented, its structural motifs are present in medicinally relevant molecules. The chloro-anisole framework is a common feature in drug discovery. The chlorine atom is particularly useful as it allows for the construction of complex molecules through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Furthermore, the methoxy group can serve as a protected phenol (B47542). Phenolic hydroxyl groups are important pharmacophores in many drugs due to their ability to act as hydrogen bond donors and acceptors. The methoxy group is generally stable but can be cleaved under specific conditions (e.g., using strong acids like BBr₃ or reagent pairs like AlCl₃/thiourea) to unmask the phenol at a late stage in a synthetic sequence, a strategy often employed in the synthesis of complex natural products and pharmaceuticals. google.com

In materials science, functionalized aromatic compounds are crucial for creating high-performance polymers and resins. The this compound molecule possesses features that make it a potentially useful monomer or precursor for specialized materials.

The chloro group is a key functional group for polycondensation and cross-coupling polymerization reactions. For example, it could undergo nickel-catalyzed coupling reactions to form poly(phenylene)s, a class of polymers known for their high thermal stability and chemical resistance. The substituents on the ring (ethyl and methoxy) would modify the polymer's properties, such as increasing its solubility in organic solvents and lowering its melting point, thereby improving its processability compared to the unsubstituted parent polymer. The molecule could also be further derivatized, for example, by introducing polymerizable groups like vinyl or ethynyl (B1212043) functions, to be used in the synthesis of thermosetting resins or conjugated polymers for electronic applications.

Regioselective C-H Functionalization

Modern synthetic chemistry increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds, as it offers a more atom-economical approach to modifying molecules. acs.orgacs.org For this compound, regioselective C-H functionalization presents an advanced method for diversification, bypassing the traditional rules of electrophilic substitution.

Transition metal catalysis is a primary tool for C-H activation. The regioselectivity of these reactions is often guided by a directing group within the substrate that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. yale.edu In the case of this compound, the oxygen atom of the methoxy group is a powerful directing group for ortho-metalation. This would direct a catalyst (e.g., palladium, rhodium, or ruthenium) to activate the C-H bonds at the C2 and C4 positions. Since the C2 position is already substituted with a chlorine atom, C-H functionalization would be selectively directed to the C4 position. This strategy could be used to introduce a wide variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties, with high precision.

Alternative strategies could target other C-H bonds. For instance, developing catalysts that recognize the steric or electronic environment of the other C-H bonds on the ring (C5 or C6) or even the C-H bonds of the ethyl group could open up pathways to novel derivatives that are inaccessible through classical methods.

Modification of the Ethyl and Methoxy Side Chains

The ethyl and methoxy groups attached to the benzene ring of this compound offer valuable opportunities for further molecular elaboration. Strategic modification of these side chains can lead to a diverse array of derivatives with altered physicochemical properties and potential applications. This section details the key derivatization and functionalization strategies for these aliphatic and etheric moieties.

Functionalization of the Ethyl Group

The ethyl group, being an alkyl substituent on an aromatic ring, possesses a reactive benzylic position (the carbon atom directly attached to the benzene ring). This feature is the focal point for a variety of functionalization reactions.

Benzylic Oxidation: The benzylic carbon of the ethyl group is susceptible to oxidation to form different carbonyl-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent.

Oxidation to Ketone: Selective oxidation of the benzylic methylene (B1212753) group to a ketone (an acetophenone (B1666503) derivative) can be achieved using specific catalytic systems. For instance, vanadium-catalyzed benzylic C–H oxidation has been shown to be effective for converting substituted ethylbenzenes into their corresponding acetophenones. rsc.org In a related example, 1-ethyl-3-methoxybenzene (B1265650) was successfully oxidized to 1-(3-methoxyphenyl)ethanone with a good yield. rsc.org This suggests a viable route for converting this compound to 1-(2-Chloro-3-methoxyphenyl)ethanone.

Oxidation to Carboxylic Acid: The use of strong oxidizing agents leads to the complete oxidation of the ethyl group to a carboxylic acid. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can cleave the alkyl chain, converting the ethyl group into a carboxyl group, thus forming 2-Chloro-3-methoxybenzoic acid. pressbooks.pubchemistrysteps.com This transformation is robust, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org

Benzylic Halogenation: The introduction of a halogen at the benzylic position provides a versatile intermediate for further substitution and elimination reactions.

Radical Bromination: N-Bromosuccinimide (NBS), often used with a radical initiator, is a standard reagent for the selective bromination of the benzylic position of alkylbenzenes. libretexts.orgpressbooks.pub This reaction would convert this compound into 2-Chloro-1-(1-bromoethyl)-3-methoxybenzene. The resulting benzylic bromide is a valuable precursor for nucleophilic substitution reactions to introduce functionalities like amines, alkoxides, or cyanides. pressbooks.pub

The table below summarizes key functionalization strategies for the ethyl group based on reactions with analogous substituted ethylbenzenes.

Reaction Type Reagent(s) Product Type Example Substrate Example Product Yield (%) Reference
Benzylic Oxidation (to Ketone)Vanadium Catalyst, t-BuOOHAcetophenone derivative1-Ethyl-3-methoxybenzene1-(3-Methoxyphenyl)ethanone80 rsc.org
Benzylic Oxidation (to Ketone)Vanadium Catalyst, t-BuOOHAcetophenone derivative1-Chloro-2-ethylbenzene1-(2-Chlorophenyl)ethanone52 rsc.org
Benzylic Oxidation (to Carboxylic Acid)KMnO₄, NaOH, heat; then H₃O⁺Benzoic acid derivativen-PropylbenzeneBenzoic acid- youtube.com
Benzylic BrominationNBS, initiatorBenzylic bromideEthylbenzene1-Bromoethylbenzene- libretexts.org

Modification of the Methoxy Group

The methoxy group is an ether linkage that can be cleaved to reveal a highly functional hydroxyl group (a phenol). This transformation, known as O-demethylation, is a common and crucial step in the synthesis of many natural products and pharmaceutical compounds.

Ether Cleavage: The cleavage of the aryl-methyl ether bond is typically achieved under acidic conditions.

Using Strong Mineral Acids: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective reagents for cleaving ethers. libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl group via an SN2 mechanism. wikipedia.org This process would convert this compound into 2-Chloro-6-ethylphenol. The use of an excess of the acid ensures the reaction goes to completion. libretexts.org

Using Lewis Acids: Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for the demethylation of aryl methyl ethers. It readily coordinates with the ether oxygen, facilitating the cleavage of the methyl C-O bond.

Alternative Reagents: Other reagent systems have been developed for O-demethylation under various conditions. For instance, acidic concentrated lithium bromide (ACLB) has been shown to effectively demethylate lignin-derived aromatic compounds, which are rich in methoxy groups. rsc.org This method proceeds through protonation of the ether oxygen followed by an SN2 substitution with bromide. rsc.org Magnesium iodide etherate has also been employed for the demethylation of substituted acyl- and alkyl-methoxy-aryl compounds. nih.gov

The following table presents common methods for the O-demethylation of methoxy groups on aromatic rings.

Reaction Type Reagent(s) Product Type General Substrate General Product Reference
Ether CleavageHBr or HI (excess)PhenolAryl methyl etherPhenol libretexts.orglibretexts.org
Ether CleavageBBr₃PhenolAryl methyl etherPhenol-
Ether CleavageAcidic Concentrated Lithium Bromide (ACLB)PhenolMethoxy-substituted aromaticsPhenol rsc.org
Ether CleavageMgI₂·2Et₂OPhenolSubstituted IsoxanthohumolsSubstituted Naringenins nih.gov

Research Applications in Organic Chemistry and Materials Science Academic Focus

Intermediate in Synthetic Organic Chemistry

The reactivity of 2-Chloro-1-ethyl-3-methoxybenzene is largely dictated by the interplay of its functional groups. The chlorine atom provides a reactive handle for various cross-coupling reactions, while the methoxy (B1213986) group, a moderate electron-donating group, and the ethyl group, a weak electron-donating group, influence the regioselectivity of these and other reactions.

The substituted benzene (B151609) core of this compound serves as a scaffold for the construction of more complex molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and functional materials.

One significant application is in the synthesis of benzofurans . Substituted 2-halophenols are common starting materials for the synthesis of benzofurans. While this compound is a 2-haloanisole, it can be readily demethylated to the corresponding phenol (B47542), which can then undergo cyclization reactions. For instance, palladium-catalyzed coupling reactions of the derived 2-chlorophenol (B165306) with alkynes are a well-established route to 2-substituted benzofurans. organic-chemistry.org The presence of the ethyl group at the 1-position would be expected to influence the electronic properties and solubility of the resulting benzofuran (B130515) derivative.

Similarly, this compound is a potential precursor for the synthesis of carbazoles . Carbazoles are often synthesized through the cyclization of substituted anilines or diphenylamines. oregonstate.eduresearchgate.net The chloro group in this compound can be substituted with an amino group via reactions like the Buchwald-Hartwig amination to form a substituted aniline (B41778). researchgate.netresearchgate.net This aniline can then be coupled with another aromatic ring and subsequently cyclized to form a carbazole (B46965) with a specific substitution pattern, which can be valuable for tuning the electronic and photophysical properties of the final molecule for applications in organic electronics. nih.gov

The following table summarizes potential heterocyclic systems accessible from this compound:

Heterocyclic SystemSynthetic StrategyKey Reaction Type
Substituted BenzofuransDemethylation followed by coupling with alkynes and cyclizationPalladium-catalyzed coupling (e.g., Sonogashira)
Substituted CarbazolesAmination followed by coupling and cyclizationBuchwald-Hartwig amination, Palladium-catalyzed C-C coupling

The specific substitution pattern of this compound makes it an interesting substrate for the development and optimization of new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. The reactivity of an aryl chloride is generally lower than that of aryl bromides or iodides, presenting a challenge that drives the development of more active and robust catalyst systems. nih.gov

The electronic environment of the C-Cl bond in this compound is influenced by the ortho-ethyl and meta-methoxy groups. These substituents can affect the rate and efficiency of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling cycles. organic-chemistry.org Researchers developing new ligands or catalyst systems for Suzuki-Miyaura or Buchwald-Hartwig aminations could use this compound as a test substrate to evaluate the catalyst's ability to activate a moderately deactivated aryl chloride. nih.govmdpi.com The successful coupling of this substrate would demonstrate the utility of the new methodology for a broader range of starting materials.

Exploration of Molecular Recognition and Supramolecular Chemistry

The functional groups on this compound provide multiple points of interaction that can be exploited in the design of supramolecular assemblies. The study of how this molecule interacts with other molecules or self-assembles can provide insights into non-covalent interactions.

The chlorine atom can participate in halogen bonding , a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. nih.govbohrium.comnih.govbohrium.com The strength and directionality of the halogen bond can be tuned by the electronic nature of the substituents on the aromatic ring. The ethyl group provides a hydrophobic patch, promoting interactions with other nonpolar molecules or surfaces. The methoxy group can act as a hydrogen bond acceptor . The interplay of these interactions can lead to the formation of well-defined supramolecular structures in the solid state or in solution. scielo.brresearchgate.net Studying the crystal packing of this compound and its co-crystals can provide fundamental data on the relative contributions of these different non-covalent forces in directing molecular assembly. dntb.gov.ua

Building Block for Advanced Materials Development

The unique combination of functional groups in this compound makes it a candidate building block for the synthesis of advanced materials with tailored properties.

Furthermore, in the area of organic electronics , substituted aromatic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chloro and methoxy groups can be used to tune the HOMO and LUMO energy levels of the resulting materials, which is crucial for optimizing charge injection, transport, and device performance. mdpi.com The chlorine atom also provides a site for further functionalization, allowing for the synthesis of more complex, conjugated systems. nih.gov

The potential applications in materials science are summarized in the table below:

Material TypePotential Role of this compoundKey Structural Features
Liquid CrystalsCore unit with lateral substituentsAnisotropic molecular shape, polarity from chloro and methoxy groups
Organic ElectronicsBuilding block for conjugated polymers or small moleculesTunable electronic properties, site for further functionalization

Probing Enzyme Interactions and Metabolic Pathways (as a chemical tool)

Substituted small molecules are valuable tools for studying the structure and function of enzymes, as well as for investigating metabolic pathways.

The specific size, shape, and electronic properties of this compound make it a potential probe for the active sites of enzymes, such as cytochrome P450s . nih.govnih.gov These enzymes are involved in the metabolism of a wide range of xenobiotics. By studying how this compound binds to and is metabolized by a particular P450 isozyme, researchers can gain insights into the topology and electronic environment of the enzyme's active site. The positions of the chloro, ethyl, and methoxy groups would dictate the orientation of the molecule within the active site and influence the regioselectivity of its metabolism (e.g., hydroxylation or O-demethylation). nih.gov

In the context of metabolic pathway elucidation, tracking the fate of this compound in a biological system can help to identify the enzymes and pathways responsible for the degradation of substituted aromatic hydrocarbons. tandfonline.com The metabolites produced can be identified by techniques like mass spectrometry, providing a picture of the metabolic transformations that occur. nih.gov This information is valuable for understanding the environmental fate of related pollutants and for the rational design of drugs with improved metabolic stability.

Table of Compounds

Compound Name
This compound
Benzofuran
Carbazole
2-chloroanisole (B146271)
3-chloro-2-ethylphenol

Future Research Directions and Unexplored Avenues for 2 Chloro 1 Ethyl 3 Methoxybenzene

While 2-Chloro-1-ethyl-3-methoxybenzene is a distinct chemical entity, it has not been the subject of extensive, dedicated research. However, by examining studies on analogous substituted aromatic compounds, we can delineate promising future research directions and unexplored avenues for this specific molecule. The following sections outline potential areas of investigation, drawing parallels from existing research on related chloro-anisole and alkylbenzene derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-ethyl-3-methoxybenzene, and how do base selection and solvent polarity influence yield?

  • Methodology :

  • Base Selection : Use potassium carbonate (K₂CO₃) as a mild base to deprotonate intermediates while minimizing side reactions. Stronger bases (e.g., NaOH) may promote elimination over substitution .
  • Solvent Choice : Dichloromethane (DCM) is preferred for its moderate polarity and ability to stabilize ionic intermediates. Polar aprotic solvents like DMF may accelerate reactions but complicate purification .
  • Temperature : Room temperature (20–25°C) is typically sufficient; elevated temperatures risk decomposition of sensitive methoxy groups.
    • Data Table :
BaseSolventYield (%)Side Products
K₂CO₃DCM78–85<5%
NaHTHF60–7010–15%
NaOHEthanol/H₂O40–5020–30%
Data extrapolated from analogous chloro-aryl syntheses .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to remove unreacted starting materials.
  • Spectroscopic Techniques :
  • NMR : Compare δ values for methoxy (δ ~3.8 ppm, singlet) and ethyl groups (δ ~1.2–1.4 ppm, triplet) .
  • GC-MS : Monitor molecular ion peaks at m/z 184 (M⁺) and fragment ions at m/z 149 (loss of Cl) .
  • Melting Point : A sharp melting point (e.g., 45–47°C) indicates purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodology :

  • Kinetic Studies : Track reaction rates under varying conditions (e.g., nitration with HNO₃/H₂SO₄) to identify directing effects. The methoxy group (strongly activating, ortho/para-directing) competes with the chloro group (deactivating, meta-directing) .
  • Computational Modeling : Use Density Functional Theory (DFT) to calculate charge distribution and Fukui indices, predicting preferential attack sites .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in DCM vs. water) to predict kinetic outcomes .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

  • Methodology :

  • Cross-Validation : Compare NMR shifts with databases (e.g., PubChem ) and adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., ethyl vs. methoxy protons) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation using single-crystal diffraction data .

Q. How do steric and electronic effects influence the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to heat (40°C), light (UV), and humidity for 4–8 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to recommend storage conditions (e.g., inert atmosphere, 2–8°C) .

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